Pantoprazole N-Oxide Sodium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pantoprazole N-Oxide Sodium Salt typically involves the oxidation of pantoprazole. Common oxidizing agents used in this process include hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), and m-chloroperoxybenzoic acid (MCPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and in situ monitoring of reaction parameters. The use of environmentally benign solvents and reagents is emphasized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pantoprazole N-Oxide Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfoxide group to sulfone.
Reduction: Reduction of the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, MCPBA.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Pantoprazole sulfone.
Reduction: Pantoprazole.
Substitution: Various alkylated or acylated derivatives of pantoprazole.
Scientific Research Applications
Pantoprazole N-Oxide Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular oxidative stress and enzyme inhibition.
Medicine: Explored for its enhanced stability and bioavailability compared to pantoprazole.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Pantoprazole N-Oxide Sodium Salt exerts its effects by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The N-oxide group may enhance the compound’s stability and prolong its duration of action.
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
Uniqueness
Pantoprazole N-Oxide Sodium Salt is unique due to its N-oxide functional group, which may confer additional stability and potentially alter its pharmacokinetic properties compared to other proton pump inhibitors. This modification can lead to differences in bioavailability, duration of action, and overall efficacy .
Properties
InChI |
InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEHEKMTBYCUCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279822-90-0 |
Source
|
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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